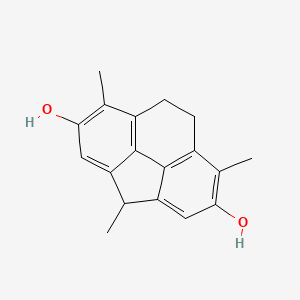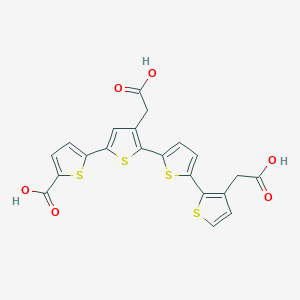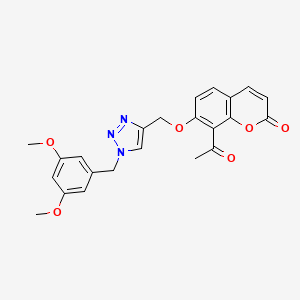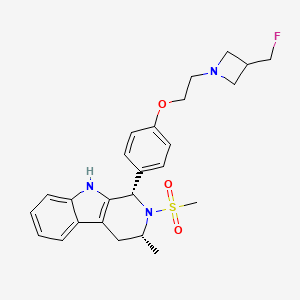
5-(2-Hydroxyethyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyethyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound has garnered attention due to its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that play a crucial role in the regulation of gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 5-(2-Hydroxyethyl)cytidine can be synthesized through a photochemical reaction involving cytidine or its derivatives with 2-iodoethanol. The reaction typically takes place in anhydrous acetonitrile or a 25% aqueous acetonitrile solution under UV irradiation at 254 nm .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical synthesis, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the cytidine ring or the hydroxyl group, potentially yielding various reduced forms of the compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the cytidine ring or hydroxyl group.
Substitution: Various substituted cytidine analogs depending on the nucleophile used.
科学研究应用
5-(2-Hydroxyethyl)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in inhibiting DNA methyltransferases, which has implications in gene expression and epigenetics.
Medicine: Due to its potential anti-tumor activity, this compound is being explored as a therapeutic agent in cancer treatment.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery
作用机制
5-(2-Hydroxyethyl)cytidine exerts its effects primarily by inhibiting DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that regulates gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, leading to anti-metabolic and anti-tumor effects .
相似化合物的比较
Cytidine: The parent compound, which is a nucleoside molecule involved in the synthesis of RNA.
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness: 5-(2-Hydroxyethyl)cytidine is unique due to its specific structural modification, which enhances its ability to inhibit DNA methyltransferases and its potential anti-tumor activity. This makes it a valuable compound for research and therapeutic applications .
属性
分子式 |
C11H17N3O6 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O6/c12-9-5(1-2-15)3-14(11(19)13-9)10-8(18)7(17)6(4-16)20-10/h3,6-8,10,15-18H,1-2,4H2,(H2,12,13,19)/t6-,7?,8+,10-/m1/s1 |
InChI 键 |
PXHKHCSQQQUDBL-LCFZEIEZSA-N |
手性 SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCO |
规范 SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)



![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)




